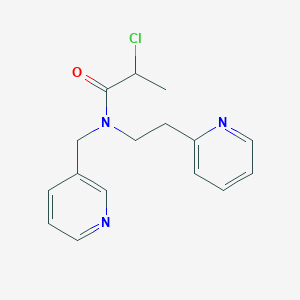
2-Chloro-N-(2-pyridin-2-ylethyl)-N-(pyridin-3-ylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(2-pyridin-2-ylethyl)-N-(pyridin-3-ylmethyl)propanamide is a chemical compound with a molecular formula of C18H19ClN2O. It is commonly referred to as CP-690,550 and is a potent Janus kinase (JAK) inhibitor. JAKs are a family of intracellular tyrosine kinases that play a crucial role in signal transduction pathways, and their inhibition has been shown to have therapeutic potential in various diseases.
Wirkmechanismus
CP-690,550 inhibits 2-Chloro-N-(2-pyridin-2-ylethyl)-N-(pyridin-3-ylmethyl)propanamides by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules, such as signal transducer and activator of transcription (STAT) proteins, and ultimately inhibits the transcription of cytokine genes. CP-690,550 selectively inhibits 2-Chloro-N-(2-pyridin-2-ylethyl)-N-(pyridin-3-ylmethyl)propanamide1 and 2-Chloro-N-(2-pyridin-2-ylethyl)-N-(pyridin-3-ylmethyl)propanamide3, which are involved in the signaling of cytokines that play a key role in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have potent anti-inflammatory effects in preclinical studies. In a rat model of adjuvant-induced arthritis, CP-690,550 reduced the severity of arthritis and joint destruction. In a mouse model of psoriasis, CP-690,550 reduced epidermal hyperplasia and inflammation. In a mouse model of inflammatory bowel disease, CP-690,550 reduced inflammation and tissue damage. In clinical trials, CP-690,550 has been shown to be effective in reducing the signs and symptoms of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
CP-690,550 has several advantages for lab experiments. It is a potent and selective 2-Chloro-N-(2-pyridin-2-ylethyl)-N-(pyridin-3-ylmethyl)propanamide inhibitor, which makes it a valuable tool for studying the role of 2-Chloro-N-(2-pyridin-2-ylethyl)-N-(pyridin-3-ylmethyl)propanamides in various signaling pathways. CP-690,550 has also been extensively characterized in preclinical and clinical studies, which makes it a well-established compound for research purposes. However, CP-690,550 has some limitations for lab experiments. It is a synthetic compound that requires specialized equipment and expertise for its synthesis and purification. CP-690,550 is also a potent inhibitor of 2-Chloro-N-(2-pyridin-2-ylethyl)-N-(pyridin-3-ylmethyl)propanamide1 and 2-Chloro-N-(2-pyridin-2-ylethyl)-N-(pyridin-3-ylmethyl)propanamide3, which may limit its use in studying the role of other 2-Chloro-N-(2-pyridin-2-ylethyl)-N-(pyridin-3-ylmethyl)propanamide family members.
Zukünftige Richtungen
There are several future directions for the research of CP-690,550. One area of interest is the development of new 2-Chloro-N-(2-pyridin-2-ylethyl)-N-(pyridin-3-ylmethyl)propanamide inhibitors with improved selectivity and efficacy. Another area of interest is the study of the long-term safety and efficacy of CP-690,550 in various diseases. Additionally, the role of 2-Chloro-N-(2-pyridin-2-ylethyl)-N-(pyridin-3-ylmethyl)propanamides in other signaling pathways and diseases is an area of active research, and CP-690,550 may be a valuable tool in these studies. Finally, the development of new formulations and delivery methods of CP-690,550 may improve its therapeutic potential in various diseases.
Synthesemethoden
The synthesis of CP-690,550 involves the reaction of 2-chloro-N-(pyridin-3-ylmethyl)propanamide with 2-pyridin-2-ylethylamine in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura coupling reaction, and the final product is obtained after purification through column chromatography. The purity of the compound is determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
CP-690,550 has been extensively studied for its therapeutic potential in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, CP-690,550 has been shown to inhibit 2-Chloro-N-(2-pyridin-2-ylethyl)-N-(pyridin-3-ylmethyl)propanamide1 and 2-Chloro-N-(2-pyridin-2-ylethyl)-N-(pyridin-3-ylmethyl)propanamide3, which are involved in the signaling of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting 2-Chloro-N-(2-pyridin-2-ylethyl)-N-(pyridin-3-ylmethyl)propanamides, CP-690,550 can block the downstream signaling of these cytokines and prevent the activation of immune cells, leading to a reduction in inflammation.
Eigenschaften
IUPAC Name |
2-chloro-N-(2-pyridin-2-ylethyl)-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O/c1-13(17)16(21)20(12-14-5-4-8-18-11-14)10-7-15-6-2-3-9-19-15/h2-6,8-9,11,13H,7,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIUFOZHERKOHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CCC1=CC=CC=N1)CC2=CN=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2-pyridin-2-ylethyl)-N-(pyridin-3-ylmethyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(furan-2-ylmethyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2484000.png)
![10-(Triethylsilyl)benzo[lmn]thieno[2,3-f][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B2484001.png)
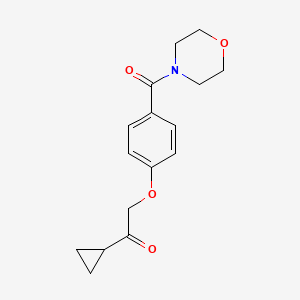

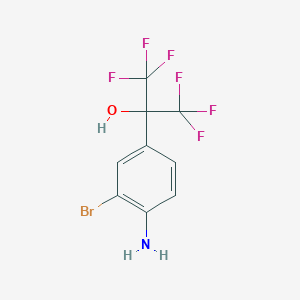
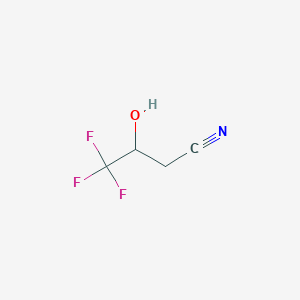
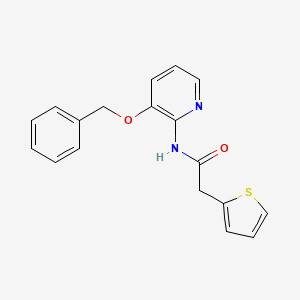


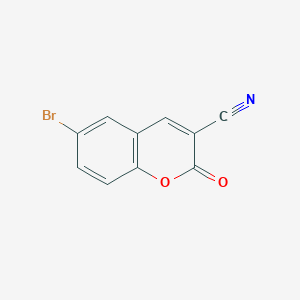
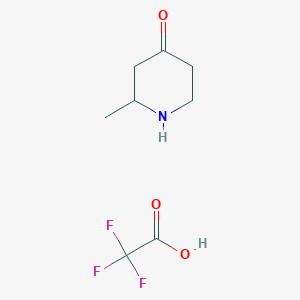
![N-[(furan-2-yl)methyl]-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2484018.png)
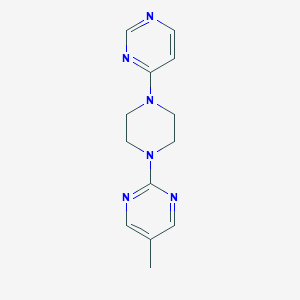
![N-[3-[2-(benzenesulfonyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2484023.png)